molecular formula C10H11N3O2S B6632124 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid

Cat. No. B6632124
M. Wt: 237.28 g/mol
InChI Key: SYFPQGMHIYTTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid, also known as MPP, is a synthetic compound that has been widely used in scientific research. MPP is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a critical role in the innate immune response to viral and bacterial infections.

Mechanism of Action

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is a competitive inhibitor of cGAS, which binds to the enzyme's active site and prevents the binding of its substrate, GTP. This leads to the inhibition of cGAS activity and the downstream activation of the STING pathway. 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid has been shown to be highly selective for cGAS, with no significant inhibition of other related enzymes, such as cyclic AMP-AMP synthase (cAAS).
Biochemical and Physiological Effects
3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of immune-related diseases. It has been shown to inhibit the production of type I interferons and other pro-inflammatory cytokines, such as IL-6 and TNF-α. 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid has also been shown to inhibit the activation of the inflammasome, a cytosolic multiprotein complex that plays a critical role in the innate immune response to infections.

Advantages and Limitations for Lab Experiments

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is a potent and selective inhibitor of cGAS, which makes it an ideal tool for studying the role of cGAS in various immune-related diseases. However, 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid has a relatively low solubility in aqueous solutions, which can make it challenging to use in some experimental settings. Additionally, the synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is relatively complex, which can limit its availability and increase its cost.

Future Directions

There are several future directions for research on 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid and its role in the innate immune response. One direction is to investigate the potential therapeutic applications of 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid in various immune-related diseases, such as autoimmunity, cancer, and infectious diseases. Another direction is to study the downstream effects of cGAS inhibition on the immune response, such as the activation of other innate immune pathways and the modulation of adaptive immunity. Finally, future research could focus on developing more potent and selective inhibitors of cGAS, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid involves a multi-step process that starts with the reaction of 2-methylpyrazolo[1,5-a]pyrazine with thioacetic acid. The resulting intermediate is then treated with bromine to form 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)thiopropanoic acid. Finally, the thioester is hydrolyzed to yield 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid. The overall yield of the synthesis is around 10%.

Scientific Research Applications

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid has been used in various scientific research studies to investigate the role of cGAS in the innate immune response to viral and bacterial infections. It has been shown that cGAS is activated by cytosolic DNA, which is produced during viral or bacterial infections. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid has been used to inhibit cGAS activity in vitro and in vivo, thereby preventing the activation of the STING pathway and the production of type I interferons. This has allowed researchers to study the role of cGAS in various immune-related diseases, such as autoimmunity, cancer, and infectious diseases.

properties

IUPAC Name

3-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-7-6-8-10(16-5-2-9(14)15)11-3-4-13(8)12-7/h3-4,6H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFPQGMHIYTTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid

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